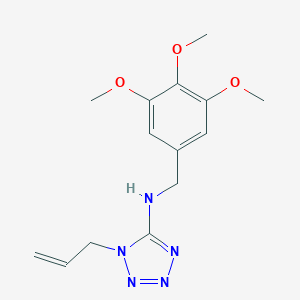
1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PTBA, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of PTBA is not fully understood, but studies have shown that it interacts with different proteins in cancer cells, including tubulin, Hsp90, and Akt. PTBA binds to the colchicine binding site of tubulin, which leads to the disruption of microtubule formation and the induction of apoptosis. PTBA also inhibits the ATPase activity of Hsp90, which leads to the degradation of client proteins, including Akt.
Biochemical and Physiological Effects:
PTBA has been shown to have different biochemical and physiological effects. In cancer cells, PTBA induces apoptosis, inhibits cell proliferation, and disrupts microtubule formation. PTBA also inhibits the ATPase activity of Hsp90, which leads to the degradation of client proteins, including Akt. In addition, PTBA has been shown to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
PTBA has some advantages and limitations for lab experiments. One of the advantages is that it has potent anticancer activity against different types of cancer cells. PTBA also has good solubility in water, which makes it easy to use in lab experiments. However, one of the limitations is that PTBA is not very stable in solution, and it tends to degrade over time. This can affect the reproducibility of lab experiments.
Future Directions
There are several future directions for the research on PTBA. One of the directions is to investigate the structure-activity relationship of PTBA and its analogs. This will help in the design of more potent anticancer agents. Another direction is to explore the potential of PTBA in combination therapy with other anticancer agents. This will help in the development of more effective cancer treatment strategies. Finally, it is important to investigate the pharmacokinetics and pharmacodynamics of PTBA in vivo. This will help in the translation of PTBA from lab experiments to clinical trials.
Conclusion:
In conclusion, PTBA is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PTBA has potent anticancer activity against different types of cancer cells, and it induces apoptosis by disrupting microtubule formation and inhibiting the PI3K/Akt pathway. PTBA also has anti-inflammatory and antioxidant activities. PTBA has some advantages and limitations for lab experiments, and there are several future directions for the research on PTBA.
Synthesis Methods
PTBA can be synthesized using different methods, and one of the most commonly used methods is the Huisgen cycloaddition reaction. This method involves the reaction of an azide with an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions, and it is carried out under mild conditions. The yield of PTBA obtained using this method is high, and the purity is also good.
Scientific Research Applications
PTBA has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of PTBA is in the field of cancer research. Studies have shown that PTBA has potent anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. PTBA induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
properties
Product Name |
1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine |
|---|---|
Molecular Formula |
C14H19N5O3 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
1-prop-2-enyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C14H19N5O3/c1-5-6-19-14(16-17-18-19)15-9-10-7-11(20-2)13(22-4)12(8-10)21-3/h5,7-8H,1,6,9H2,2-4H3,(H,15,16,18) |
InChI Key |
OAFLJFCPGXDRMS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NN=NN2CC=C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NN=NN2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



